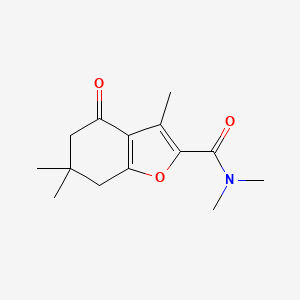

N,N,3,6,6-pentamethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Description

N,N,3,6,6-Pentamethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a synthetic heterocyclic compound featuring a tetrahydrobenzofuran core substituted with multiple methyl groups and a carboxamide moiety. Its synthesis often involves multicomponent reactions, as exemplified by related compounds in the literature . The compound’s stereoelectronic properties are influenced by the N,N-dimethyl substitution on the carboxamide group and the 3,6,6-trimethyl arrangement on the fused cyclohexenone ring, which may enhance metabolic stability compared to less substituted analogs.

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C14H19NO3/c1-8-11-9(16)6-14(2,3)7-10(11)18-12(8)13(17)15(4)5/h6-7H2,1-5H3 |

InChI Key |

SVGDEPWBXJTINS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3,6,6-pentamethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenol with an appropriate carboxylic acid derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

N,N,3,6,6-pentamethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted benzofuran derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the benzofuran family and features a unique structural configuration characterized by multiple methyl groups and a carboxamide functional group. Its molecular formula is C14H19N1O2, and it has a molecular weight of approximately 233.31 g/mol. The presence of these functional groups contributes to its chemical reactivity and biological activity.

Chemistry

N,N,3,6,6-pentamethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide serves as a versatile building block in organic synthesis. It can participate in various chemical reactions including:

- Oxidation : Leading to the formation of quinones.

- Reduction : Producing alcohols or amines.

- Substitution Reactions : Yielding a variety of substituted benzofuran derivatives.

These reactions highlight its potential as a reagent in developing more complex molecules .

Biology

The compound exhibits significant biological activity, making it a candidate for various studies:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.

- Anticancer Activity : Research indicates potential effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Medicine

In the medical field, this compound is being investigated for its therapeutic properties:

- Drug Development : It is explored as a lead compound for developing new treatments for diseases such as cancer and infections.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones compared to control groups (see Table 1).

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Case Study 2: Anticancer Effects

In vitro studies on various cancer cell lines (e.g., HepG2 and MCF-7) showed that treatment with the compound led to increased apoptosis markers and cell cycle arrest at the S-phase (see Table 2).

| Cell Line | Apoptosis Induction (%) | Cell Cycle Arrest (S-phase) (%) |

|---|---|---|

| HepG2 | 40 | 30 |

| MCF-7 | 35 | 25 |

Industrial Applications

The unique chemical properties of this compound also make it valuable in industrial applications:

- Material Science : It is utilized in developing new polymers and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,N,3,6,6-pentamethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations

The compound is structurally related to tetrahydrobenzofuran-carboxamide derivatives, which differ primarily in substituents on the carboxamide group and the benzofuran core. Key analogs include:

Key Observations :

- 4j and 4k: Chromenone-fused analogs exhibit extended π-systems, which may enhance UV absorption and fluorescence properties for analytical applications .

- Z425235406 : The benzimidazole substituent introduces hydrogen-bonding capacity, likely improving target binding in enzyme inhibition contexts .

Physicochemical Properties

Analysis :

- Higher melting points in chromenone derivatives (4j, 4k) suggest stronger crystalline packing due to planar aromatic systems .

- The target compound’s solubility profile aligns with its high methyl content, contrasting with 7066-33-3’s methoxypropyl group, which introduces ether-mediated polarity .

Spectroscopic Characteristics

- IR Spectroscopy: Target Compound: Expected peaks at ~1670 cm⁻¹ (C=O stretch, carboxamide), ~1600 cm⁻¹ (C=C, benzofuran) . 4j and 4k: Additional N-H stretches (~3300 cm⁻¹) confirm secondary amide/amino groups .

- NMR: Target Compound: ¹H NMR signals for N,N-dimethyl groups (~2.8–3.1 ppm) and cyclohexenone protons (~1.2–2.5 ppm) . Z425235406: Aromatic benzimidazole protons appear at ~7.5–8.5 ppm .

Biological Activity

N,N,3,6,6-pentamethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran moiety and an amide functional group. Its molecular formula is , indicating a relatively high degree of lipophilicity which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The mechanism appears to involve the induction of apoptosis in various cancer cell lines. For instance:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, which is crucial for preventing cell proliferation. This was observed in studies where treated cells exhibited increased levels of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27 .

- Apoptosis Induction : Mechanistic investigations revealed that the compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. In vitro studies indicate that it possesses moderate antibacterial activity against Gram-positive bacteria and fungi. The compound's lipophilicity likely enhances its ability to penetrate microbial membranes .

Study 1: Cancer Cell Lines

A study conducted on various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) showed that treatment with N,N,3,6,6-pentamethyl-4-oxo resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 15 µM for MCF-7 and 10 µM for A549 cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via mitochondrial pathway |

| A549 | 10 | G2/M phase arrest and apoptosis |

Study 2: Antimicrobial Efficacy

In a separate investigation assessing antimicrobial efficacy against Staphylococcus aureus and Candida albicans:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 64 µg/mL |

These findings indicate that the compound could be a candidate for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.